molecular formula C23H22N6O2S B2879560 N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 1021217-96-8

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2879560
CAS No.: 1021217-96-8
M. Wt: 446.53
InChI Key: HDEYPMXIEMBYSP-UHFFFAOYSA-N
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Description

N-(2-((6-(Pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a biphenyl core linked to a pyridazine-pyridine hybrid structure via an ethylenediamine spacer. This compound’s unique architecture combines a sulfonamide group (known for enhancing bioavailability and target binding) with a pyridazine moiety (a nitrogen-rich heterocycle that often contributes to hydrogen bonding interactions in biological systems) . The biphenyl system provides rigidity and hydrophobic character, which may enhance binding to hydrophobic pockets in target proteins.

Properties

IUPAC Name

4-phenyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S/c30-32(31,21-10-8-19(9-11-21)18-5-2-1-3-6-18)26-16-15-25-22-12-13-23(29-28-22)27-20-7-4-14-24-17-20/h1-14,17,26H,15-16H2,(H,25,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEYPMXIEMBYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCNC3=NN=C(C=C3)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, starting with the preparation of the biphenyl sulfonamide coreCommon reagents used in these reactions include sulfonyl chlorides, amines, and various coupling agents under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved often include signal transduction or metabolic processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s pyridazine-pyridin-3-ylamino system distinguishes it from analogs like 8g (methanesulfonamide) or 224b (linear hexanamide linker). This heterocyclic arrangement may enhance π-π stacking or hydrogen-bonding interactions in target binding.
  • Synthesis of similar compounds often employs sulfonyl chlorides for sulfonamide formation and DIPEA/TEA as bases, suggesting analogous routes for the target compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL) Plasma Stability
Target Compound ~500 3.2 <0.1 Moderate
Compound 8g 578.1 4.1 <0.05 High
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide 343.4 2.8 0.3 High

Key Observations :

  • The target compound’s biphenyl and pyridazine groups contribute to higher hydrophobicity (LogP ~3.2) compared to simpler sulfonamides like the tosyl derivative (LogP ~2.8). This may limit aqueous solubility but enhance membrane permeability.
  • Plasma stability is likely moderate due to the ethylenediamine linker, which may be susceptible to oxidative metabolism.

Biological Activity

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)-[1,1'-biphenyl]-4-sulfonamide is a complex organic compound that has attracted attention in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a biphenyl sulfonamide core linked to a pyridazinyl-pyridinyl moiety via an ethylamine bridge. This unique configuration contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC16H16N6O2S
Molecular Weight356.4 g/mol
CAS Number122289415

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group is known for its ability to inhibit certain enzyme activities, which can lead to various therapeutic effects. The compound may modulate the activity of protein kinases and other enzymes by binding to their active sites or allosteric sites, thereby influencing biochemical pathways critical for cellular function.

Biological Activities

  • Anticancer Activity :
    • Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
    • A study demonstrated that analogs of this compound showed promising results against multiple myeloma (MM), with some derivatives achieving over 70% inhibition of tumor cell growth in culture assays .
  • Antiviral Activity :
    • The compound has also been explored for its antiviral potential, particularly against viruses that rely on specific kinases for replication. Inhibitors targeting these pathways can disrupt viral propagation.
    • For instance, derivatives similar to this compound have been reported to exhibit antiviral activity against Hepatitis C virus (HCV), with effective concentrations (EC50) in the low micromolar range .
  • Enzyme Inhibition :
    • The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes involved in metabolic processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
    • Specific studies have highlighted the compound's ability to inhibit phosphatidylinositol 4-kinase IIIβ (PI4K IIIβ), which is crucial in viral replication processes .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Study on Kinase Inhibition : A detailed investigation into the kinase inhibitory properties revealed that modifications on the pyridazinyl moiety significantly influenced the potency against various kinases. Compounds with morpholine substitutions exhibited enhanced inhibition compared to their counterparts .
  • Anticancer Evaluations : In a series of experiments assessing anticancer efficacy, derivatives were tested against different cancer cell lines, showing varied levels of cytotoxicity. The most potent compounds achieved IC50 values below 10 µM in certain cell lines .

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